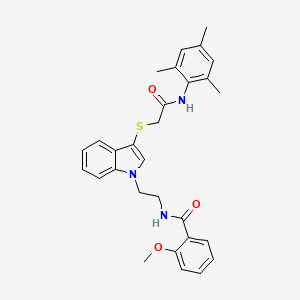![molecular formula C13H19NO6S B2381307 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid CAS No. 328038-28-4](/img/structure/B2381307.png)
4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid, also known as 4- (N,N-bis (2-methoxyethyl)sulfamoyl)benzoic acid, is a chemical compound with the molecular formula C13H19NO6S . It has a molecular weight of 317.36 .
Molecular Structure Analysis
The molecule contains a total of 40 bonds. There are 21 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 2 ethers (aliphatic), and 1 sulfonamide (thio-/dithio-) .Physical And Chemical Properties Analysis
4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid is a solid at room temperature .Scientific Research Applications
Toxicity Assessment
A study by Gorokhova et al. (2020) focused on the toxic properties of various benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids, when administered orally to rats. The research found significant increases in urea concentration and aminotransferase activity, indicating the toxic nature of these compounds, predominantly affecting the hepatorenal system. This study provides insight into the potential toxicological aspects of benzoic acid derivatives in scientific research (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Chemical Synthesis and Modification
Research by Dmowski and Piasecka-Maciejewska (1998) demonstrates the chemical synthesis and modification processes involving benzoic acid derivatives. This includes the transformation of 2,6-bis(trifluoromethyl)benzoic acid into various other forms, showcasing the versatility and significance of benzoic acid derivatives in chemical synthesis and research (Dmowski & Piasecka-Maciejewska, 1998).
Anti-Leishmanial Activity
A study by Andrews et al. (2011) investigated the anti-Leishmanial activity of bismuth(III) complexes with benzoic acids, including o-methoxybenzoic acid. This research highlights the potential use of benzoic acid derivatives in the development of treatments against parasitic infections (Andrews, Frank, Junk, Kedzierski, Kumar, & Maclellan, 2011).
Nanofiltration Membrane Development
Liu et al. (2012) explored the use of sulfonated benzoic acid derivatives in creating novel thin-film composite nanofiltration membranes. This research is significant for water treatment and purification, showcasing the application of benzoic acid derivatives in environmental science (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6S/c1-19-9-7-14(8-10-20-2)21(17,18)12-5-3-11(4-6-12)13(15)16/h3-6H,7-10H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBAFUGQTVAQJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide](/img/structure/B2381224.png)
![5-allyl-7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2381227.png)
![(5Z)-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2381228.png)
![7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2381230.png)
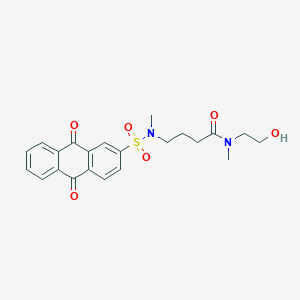
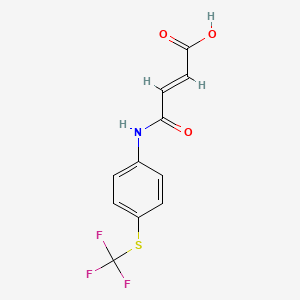
![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2381234.png)
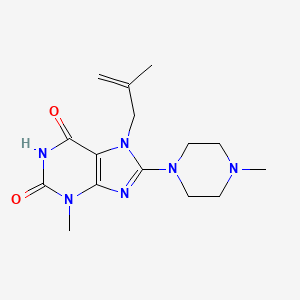
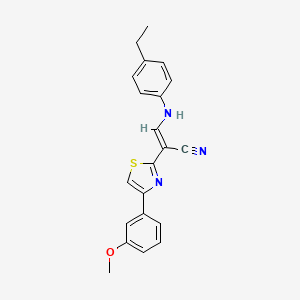
![(5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2381241.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2381242.png)
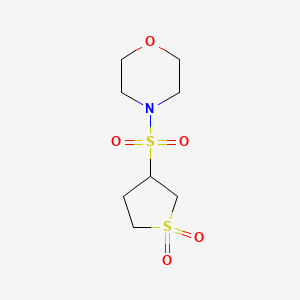
![2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2381246.png)
